Product packaging for Dimethyldithiocarbamate(Cat. No.:CAS No. 137-30-4; 79-45-8)

Dimethyldithiocarbamate

Cat. No.: B2753861
CAS No.: 137-30-4; 79-45-8
M. Wt: 120.21
InChI Key: MZGNSEAPZQGJRB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium Dimethyldithiocarbamate is a water-soluble solid and one of the simplest organic dithiocarbamates, serving as a key precursor in chemical synthesis and research . Its primary research value lies in its role as a versatile building block for the preparation of other significant chemicals, including fungicides and rubber vulcanization reagents such as thiram . Furthermore, it functions as an effective chelating agent for transition metal ions, forming stable complexes with metals like zinc, iron, and nickel, which are exploited in various industrial and laboratory applications . The compound's mechanism of action as a pesticide and in metal coordination stems from the this compound (DTC) anion. It is metabolized to carbon disulfide, a known neurotoxicant, which contributes to its mechanism of toxicity . Toxicokinetic studies indicate that after oral administration, DTCs are absorbed and undergo hydrolysis, releasing carbon disulfide (CS₂) and carbon dioxide (CO₂) as major metabolic pathways . Researchers should note that this compound requires careful handling. It is harmful if swallowed and can cause organ damage through prolonged or repeated exposure . It is also very toxic to aquatic life and must be handled with appropriate safety precautions, including the use of personal protective equipment (PPE) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. Key Applications: • Precursor for agrochemicals (e.g., fungicides) and rubber chemicals • Chelating agent for transition metal ions • Model compound for toxicological studies of dithiocarbamates

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6NS2 B2753861 Dimethyldithiocarbamate CAS No. 137-30-4; 79-45-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

137-30-4; 79-45-8

Molecular Formula

C3H6NS2

Molecular Weight

120.21

IUPAC Name

N,N-dimethylcarbamodithioate

InChI

InChI=1S/C3H7NS2/c1-4(2)3(5)6/h1-2H3,(H,5,6)/p-1

InChI Key

MZGNSEAPZQGJRB-UHFFFAOYSA-M

SMILES

CN(C)C(=S)[S-]

solubility

not available

Origin of Product

United States

Synthesis Pathways and Advanced Chemical Reactivity of Dimethyldithiocarbamate

Methodologies for Dimethyldithiocarbamate Synthesis

The creation of this compound, most commonly as its sodium salt (sodium this compound), is a well-established chemical process. The methodologies range from laboratory-scale preparations to large-scale industrial production, all centered around the same core reaction.

Reaction Mechanism of Carbon Disulfide and Dimethylamine (B145610) Derivatives

The fundamental synthesis of this compound involves the reaction between carbon disulfide (CS₂) and dimethylamine ((CH₃)₂NH), typically in the presence of a base like sodium hydroxide (B78521) (NaOH) to yield the corresponding salt. wikipedia.orgatamanchemicals.comnih.gov The reaction is an exothermic process. enpress-publisher.com

The mechanism proceeds via a nucleophilic addition. The nitrogen atom in dimethylamine, possessing a lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbon atom of carbon disulfide. This results in the formation of a zwitterionic intermediate. In the presence of a base such as sodium hydroxide, the proton from the amine group is abstracted, and the sodium salt of dimethyldithiocarbamic acid is formed, along with water. wikipedia.org

This method is not unique to dimethylamine and can be applied to other secondary amines to produce a variety of dithiocarbamates. wikipedia.org

Industrial Production Routes and Considerations

On an industrial scale, the production of sodium this compound (SDDC) is optimized for efficiency, yield, and safety. The global production capacity is largely concentrated in China. walsunchem.com

One common industrial method is the pot reaction method . In this process, water, sodium hydroxide (lye), and a 40% dimethylamine solution are added to a reaction vessel. atamanchemicals.comenpress-publisher.com The mixture is cooled to approximately 10–15°C before carbon disulfide is added dropwise. enpress-publisher.com A crucial consideration is temperature control; the reaction is exothermic, and the temperature is typically maintained below 30°C to ensure stability and prevent side reactions. enpress-publisher.com After the addition of carbon disulfide is complete, the mixture is stirred for another one to two hours to ensure the reaction goes to completion. atamanchemicals.com The final product is an aqueous solution of SDDC, which can be filtered to remove any insoluble residues. enpress-publisher.com

An alternative approach involves a two-step reaction where dimethylamine and carbon disulfide first react to form dimethyldithiocarbamic acid, which is then neutralized with sodium hydroxide solution to produce the SDDC aqueous solution. enpress-publisher.com More advanced methods utilize microchannel continuous reaction devices, which involve mixing the dimethylamine and NaOH solution before reacting with carbon disulfide in a series of reaction modules. enpress-publisher.com

Key industrial considerations include:

Temperature Control: Managing the exothermic nature of the reaction is critical for both safety and product quality. enpress-publisher.com

Solvent Management: While early methods sometimes used toxic solvents like benzene, modern industrial processes favor aqueous solutions to improve safety and reduce environmental impact. google.com

Product Form: The final product is often a 40% aqueous solution, which is a light yellow or grass-green transparent liquid. enpress-publisher.comwalsunchem.com Crystalline solid forms with up to 95% purity are also produced. walsunchem.com

Industrial Production Parameter Typical Value/Condition Reference
Reactants Dimethylamine, Carbon Disulfide, Sodium Hydroxide wikipedia.org
Initial Temperature 10-15 °C enpress-publisher.com
Reaction Temperature Control Not to exceed 30 °C enpress-publisher.com
Reaction Time (Post-Addition) 1-2 hours atamanchemicals.com
Common Product Form 40% Aqueous Solution walsunchem.com

Complexation Chemistry and Metal Interactions

Dithiocarbamates, including this compound, are highly versatile chelating ligands. nih.gov They form stable complexes with a wide array of metal ions, including transition metals, main group elements, lanthanides, and actinides. nih.gov This strong chelating ability is due to the presence of two sulfur donor atoms, which can bind to a metal ion. nih.gov

Formation of Metal-Dimethyldithiocarbamate Chelates

This compound (dmdtc⁻) typically acts as a mono-anionic, bidentate ligand, binding to metal ions through its two sulfur atoms to form a stable four-membered ring. nih.govencyclopedia.pub This chelating action is the basis for its widespread use in removing heavy metals from wastewater. enpress-publisher.comresearchgate.net The N-CS₂ group within the dmdtc⁻ molecule possesses a strong coordination ability, allowing it to form insoluble, flocculent precipitates with nearly all transition metals. enpress-publisher.com

The resonance within the dithiocarbamate (B8719985) ligand, specifically the delocalization of the nitrogen lone pair onto the sulfur atoms (thioureide form), contributes to its ability to stabilize metals in various oxidation states. nih.gov While the bidentate chelate fashion is most common, other coordination modes, such as monodentate (binding through one sulfur atom) and anisobidentate, are also known. nih.govencyclopedia.pub

Stoichiometry and Stability of this compound Metal Complexes

Metal-dithiocarbamate complexes are formed with various stoichiometries, commonly with formulas of M(R₂dtc)₂ and M(R₂dtc)₃, where 'M' is the metal ion and 'R₂dtc⁻' is the dithiocarbamate ligand. wikipedia.org For instance, nickel, palladium, and platinum form square-planar bis-complexes (e.g., nickel bis(this compound)), while vanadium, chromium, and iron can form octahedral tris-complexes. wikipedia.org

The stability of these complexes is a key feature. The formation of these metal chelates can significantly slow the degradation of the dithiocarbamate ligand, particularly through inhibiting acid-catalyzed hydrolysis. researchgate.net The stability of the complexes varies depending on the metal ion. For example, copper(II) forms a particularly stable complex with this compound, often with a stoichiometric ratio of 1:2 (metal:ligand). researchgate.net The general trend for complex stability with several divalent metal ions follows the order: Hg(II) > Cu(II) > Zn(II) > Ni(II) > Co(II). ias.ac.in

Metal Ion Common Stoichiometry (Metal:Ligand) Relative Stability Reference
Copper (Cu²⁺)1:2Very High researchgate.net
Mercury (Hg²⁺)-Highest ias.ac.in
Zinc (Zn²⁺)-High ias.ac.in
Nickel (Ni²⁺)1:2Moderate wikipedia.orgias.ac.in
Cobalt (Co²⁺)-Lowest ias.ac.in
Iron (Fe³⁺)1:3- wikipedia.org

Influence of Metal Ions on Complexation Dynamics

The specific metal ion involved has a profound influence on the structure, stability, and properties of the resulting this compound complex. The properties of the metal ion, such as its size, charge, and electronic configuration, dictate the coordination geometry and stability of the complex. nih.gov

For instance, the high oxidation state and heavy metal character of Au(III) lead to a strong ligand field splitting, making an ideal octahedral structure unstable and favoring a tetragonally distorted, diamagnetic complex. sysrevpharm.org In another example comparing Ni(II), Cu(II), and Zn(II) complexes, quantum chemical analysis showed that the electronic repulsion between the metal and sulfur atoms was lowest for nickel and highest for zinc, indicating differences in the nature of the metal-sulfur bond. nih.gov

The choice of metal ion also affects the stereochemistry of the complex, which in turn influences spectroscopic properties, such as the frequency of the C-N stretching mode in infrared spectra. acs.org The stability imparted by metal chelation is significant; for example, complexation with copper can make the this compound ligand more persistent in aqueous environments by inhibiting its natural degradation pathways. researchgate.net

Decomposition and Transformation Reactions of this compound

This compound (DMDTC) is a chemically reactive species that undergoes various decomposition and transformation reactions, influenced by environmental conditions such as pH, moisture, and the presence of oxidizing agents. nih.gov These reactions are crucial in determining its environmental fate and are foundational to its application in various chemical syntheses.

Pathways of Chemical Degradation to Carbon Disulfide and Amines

The primary degradation pathway for this compound in aqueous environments is hydrolysis, which yields carbon disulfide (CS₂) and dimethylamine. atamanchemicals.comatamanchemicals.com This decomposition is significantly accelerated in acidic conditions. atamanchemicals.comresearchgate.net Dithiocarbamates are generally unstable at a pH of 7 or below, where they are protonated to form the corresponding dithiocarbamic acids. rsc.org These acids are transient intermediates and decompose rapidly. rsc.orgresearchgate.net

The decomposition process involves the protonation of the dithiocarbamate anion to form dimethyldithiocarbamic acid. This acid is unstable and readily breaks down into carbon disulfide and dimethylamine. rsc.org This reaction is a key consideration in both the environmental persistence and the analytical determination of dithiocarbamates, as many quantification methods are based on the detection of CS₂ evolved after acidic digestion. nih.gov

Table 1: Summary of this compound Degradation

Condition Reactants Primary Products Notes
Aqueous Solution (especially acidic) This compound, H₂O, H⁺ Carbon Disulfide (CS₂), Dimethylamine Decomposition is accelerated by acids. atamanchemicals.comatamanchemicals.com

Oxidative Transformations and Metabolite Formation (e.g., Thiram)

Oxidation of this compound leads to the formation of thiram (B1682883), which is chemically known as tetramethylthiuram disulfide (TMTD). atamanchemicals.comatamanchemicals.com This transformation involves the coupling of two this compound molecules through the formation of a disulfide bond. Thiram itself is a significant compound, used as a fungicide and in the rubber industry. tandfonline.com

In addition to thiram, other transformation products can be formed under different conditions. For instance, in anaerobic degradation tests, tetramethyl thiuram monosulfide was identified as a major decomposition product alongside thiram. atamanchemicals.com The metabolism of dimethyldithiocarbamates can also lead to the formation of carbon disulfide, which is considered a principal metabolite. atamanchemicals.com Further metabolic processes can result in conjugates, such as the alanine (B10760859) conjugate of this compound, which has been identified in urine. atamanchemicals.com

Table 2: Key Oxidative Products and Metabolites of this compound

Transformation Type Product/Metabolite Chemical Name Significance
Oxidation Thiram Tetramethylthiuram disulfide An important fungicide and dimer of DMDTC. atamanchemicals.comtandfonline.com
Anaerobic Degradation Tetramethyl thiuram monosulfide - A major decomposition product in anaerobic conditions. atamanchemicals.com
Metabolism (Hydrolysis) Carbon Disulfide CS₂ A principal and neurotoxic metabolite. atamanchemicals.com

Reactivity with Organic Substrates and Derivative Synthesis

The this compound anion is a versatile nucleophile and chelating agent, enabling its use in the synthesis of a wide range of organic derivatives and metal complexes. atamanchemicals.comasianpubs.org Its salts, typically sodium this compound, are common starting materials in these syntheses. asianpubs.org

A common reaction involves the alkylation of the dithiocarbamate salt with electrophiles like alkyl halides to form dithiocarbamate esters. asianpubs.org For example, the reaction with phenacyl bromide yields phenacyl dithiocarbamates. asianpubs.org This reactivity allows for the introduction of the dithiocarbamate moiety into various organic frameworks, leading to novel compounds with potential applications in medicinal chemistry and materials science. researchgate.netnih.gov Dithiocarbamates have been used to synthesize intermediates such as dithiocarbamate-containing lactams and have served as precursors for metal sulfide (B99878) nanoparticles. nih.gov The ability of dithiocarbamates to react with a wide array of organic substrates underscores their importance as building blocks in synthetic organic chemistry.

Table 3: Examples of Derivative Synthesis from this compound

Organic Substrate/Reagent Reaction Type Product Class Example Application
Alkyl Halides (e.g., Phenacyl bromide) Nucleophilic Substitution Dithiocarbamate Esters Synthesis of functionalized organic molecules. asianpubs.org
Epoxides, Imines Nucleophilic Addition Functionalized Dithiocarbamates Creation of complex organic intermediates. nih.gov
Transition Metal Salts Chelation/Complexation Metal Dithiocarbamate Complexes Precursors for material synthesis, catalysts. atamanchemicals.comnih.gov

Molecular and Cellular Mechanisms of Action of Dimethyldithiocarbamate in Biological Systems Excluding Clinical Studies

Enzyme Inhibition Mechanisms

Dimethyldithiocarbamate (DMDC) exerts its biological effects through the inhibition of various key enzymes. Its mechanisms of action are multifaceted, involving the disruption of critical cellular processes through direct and indirect interactions with enzyme active sites and regulatory components. The following sections detail the specific mechanisms by which DMDC inhibits crucial enzyme systems.

DMDC has been identified as an inhibitor of Ubiquitin Activating Enzyme E1 (E1), the initial and essential enzyme in the ubiquitin-proteasome system (UPS). The UPS is a highly regulated pathway responsible for protein degradation and plays a critical role in maintaining cellular homeostasis. Inhibition of E1 by DMDC disrupts this entire cascade, leading to a range of cellular consequences. The mechanisms underlying this inhibition are complex and involve the interplay of intracellular metal transport, oxidative stress, and the inherent redox sensitivity of the ubiquitin activation pathway.

The inhibitory effect of DMDC on E1 is significantly influenced by its ability to alter intracellular metal concentrations, particularly copper and zinc. Studies have shown that DMDC can increase the intracellular levels of copper. This elevation of intracellular metals is a key contributor to the inhibition of E1 activity. While DMDC primarily increases copper levels, the related compound ziram (B1684391), which also contains a this compound structure, has been shown to increase both intracellular zinc and copper. nih.govnih.govacs.org

Research using a metal-free incubation system has demonstrated that an increase in either copper or zinc is sufficient to inhibit E1. nih.govacs.org This suggests that the relative ability of different dithiocarbamates to transport these metals intracellularly could account for their varying potencies in E1 inhibition. nih.gov The chelation of copper with triethylenetetramine (B94423) hydrochloride (TET) has been shown to significantly protect E1 activity in the presence of DMDC, further underscoring the critical role of intracellular copper in mediating this inhibitory effect. nih.govacs.org

CompoundEffect on Intracellular CopperEffect on Intracellular ZincE1 Inhibition
This compound (DMDC)IncreaseNo Significant ChangeSignificant
ZiramIncreaseIncreaseSignificant (Greater Potency than DMDC)

In conjunction with altered metal homeostasis, oxidative stress plays a pivotal role in the DMDC-mediated inhibition of E1. DMDC treatment has been shown to enhance oxidative injury, as evidenced by increased levels of protein carbonyls and the expression of heme oxygenase-1, a marker of oxidative stress. nih.govacs.org The elevation of redox-active metals like copper by DMDC likely contributes to this increased oxidative stress.

The protective effect of the copper chelator TET on E1 activity is not solely due to the prevention of metal transport. TET also diminishes the oxidative stress induced by dithiocarbamates. nih.govacs.org This suggests that the elevation of intracellular metals alone is not sufficient for E1 inhibition but requires the concurrent presence of increased oxidative stress. nih.gov Therefore, the mechanism of E1 inhibition by DMDC is a dual process involving both intracellular metal transport and the induction of oxidative stress.

The ubiquitin activation cascade is inherently sensitive to the cellular redox state. Many enzymes within this pathway, including E1, contain cysteine residues in their catalytic sites that are susceptible to redox modifications. nih.gov These modifications can include the formation of disulfide bonds or other oxidative alterations that can regulate enzyme activity in response to reactive oxygen species (ROS). nih.gov

Studies have indicated that E1 can act as a redox sensor, with its activity being modulated by exposure to agents that perturb the cellular redox balance. nih.gov The inhibition of E1 by DMDC, which is mediated by oxidative stress, highlights this redox sensitivity. The ubiquitin-activating enzyme can be redox-regulated by forming a reversible disulfide bond with other components of the ubiquitin machinery, which serves as a control mechanism for the levels of ubiquitination under stress conditions. nih.govsigmaaldrich.com This intrinsic sensitivity of the ubiquitin system to redox changes makes it a vulnerable target for compounds like DMDC that induce oxidative stress.

This compound has been shown to modulate the activity of tyrosine hydroxylase (TH), the rate-limiting enzyme in the synthesis of catecholamines such as dopamine (B1211576), norepinephrine, and epinephrine. nih.govwikipedia.org Research on PC12 cells and transfected CHO fibroblasts expressing TH demonstrated that DMDC produced concentration-dependent reductions in dopamine and dopac levels, as well as in dopa levels in CHO/TH cultures. nih.gov

The reduction in catecholamine levels was attributed to a decrease in TH activity. Following exposure to 100 µM DMDC, in vitro TH activity in PC12 cells was approximately 82.4% of the control. nih.gov The mechanism for this inhibition does not appear to be related to the inhibition of tetrahydrobiopterin (B1682763) (BH4) biosynthesis or iron chelation, which are known modulators of TH activity. nih.gov Furthermore, there was no change in the immunodetectable levels of the TH protein, indicating that DMDC affects the enzyme's activity rather than its expression or stability. nih.gov

CompoundConcentrationCell LineEffect on Tyrosine Hydroxylase Activity
This compound (DMDC)5 to 100 µMPC12 cellsConcentration-dependent reduction
This compound (DMDC)100 µMPC12 cells (in vitro)Reduced to 82.4% of control

Dithiocarbamates, including DMDC, are known to interact with sulfhydryl (thiol)-containing compounds and enzymes. nih.govnih.gov The thiol group is a critical functional component of many enzymes, and its modification can lead to enzyme inhibition. Dithiocarbamates have been shown to impair catalytic thiols and form cysteine adducts. nih.gov The mechanism of action for dithiocarbamates is often attributed to their interaction with biologically critical sulfhydryl and metal systems. nih.gov

Matrix metalloproteinases (MMPs) are a family of zinc-containing endopeptidases that are crucial for the remodeling of the extracellular matrix. nih.gov The activity of MMPs is dependent on a zinc ion in their catalytic site. Dithiocarbamates have been investigated as inhibitors of zinc-containing enzymes, such as carbonic anhydrases, where they act by coordinating to the metal ion. acs.org Given that MMPs are also zinc-dependent enzymes, it is plausible that dithiocarbamates like DMDC could inhibit their activity through interaction with the essential zinc cofactor. While direct studies on DMDC and specific MMPs were not detailed in the provided search results, the known interaction of dithiocarbamates with metal- and sulfhydryl-containing enzymes suggests that MMPs are potential targets.

Inhibition of Ubiquitin Activating Enzyme E1

Oxidative Stress and Cellular Redox Homeostasis Perturbation

This compound (DMDC) is a compound known to disrupt the delicate balance of cellular redox homeostasis, leading to a state of oxidative stress. This disruption is a key feature of its biological activity and is initiated through a series of interconnected molecular events.

This compound has been shown to increase the intracellular levels of reactive oxygen species (ROS). The formation of redox-active copper complexes by DMDC, which can cross cell membranes and partition into lipid compartments, is a significant contributor to this oxidative injury nih.gov. Studies have demonstrated that exposure to DMDC can lead to enhanced oxidative damage nih.gov. For instance, in HEK293 cells, DMDC treatment resulted in increased intracellular copper levels, which is associated with heightened oxidative stress nih.govnih.gov. The generation of ROS is a critical early event that triggers a cascade of downstream cellular responses.

The increase in ROS and oxidative stress induced by this compound leads to damage of key cellular macromolecules, including lipids and proteins. This is evidenced by elevated levels of lipid peroxidation and protein carbonylation nih.govnih.gov. Lipid peroxidation is a process where oxidants like free radicals attack lipids, leading to cellular damage. Protein carbonylation is an irreversible modification of proteins that is often used as a marker of severe oxidative damage semanticscholar.orgnih.govmdpi.com. In studies using HEK293 cells, both DMDC and its zinc-complexed form, ziram, were found to enhance oxidative injury, as indicated by increased levels of protein carbonyls nih.govnih.gov. The copper chelator triethylenetetramine hydrochloride (TET) was shown to prevent DMDC-mediated lipid peroxidation, highlighting the role of copper in this process nih.gov.

Biomarker of Oxidative DamageEffect of this compoundReference
Protein CarbonylsElevated levels observed nih.govnih.gov nih.govnih.gov
Lipid PeroxidationInduced by DMDC, preventable by copper chelation nih.gov nih.gov

In response to the oxidative stress induced by this compound, cellular antioxidant defense systems are activated. A key component of this response is the induction of heme oxygenase-1 (HO-1), an enzyme that plays a crucial role in the cellular defense against oxidative stress nih.govnih.govmdpi.commdpi.comx-mol.net. Studies have shown that treatment with DMDC leads to an increased expression of HO-1 nih.govnih.gov. This upregulation is a protective mechanism aimed at mitigating the damaging effects of oxidative stress. The induction of HO-1 is considered a sensitive marker of cellular oxidative stress.

Metal-Mediated Biological Interactions

The biological effects of this compound are intricately linked to its ability to interact with metal ions, particularly those that are redox-active.

This compound is a potent chelating agent that can form stable complexes with various metal ions, including copper and zinc researchgate.netresearchgate.netacs.orgbohrium.commdpi.com. These dithiocarbamate-metal complexes can facilitate the transport of metal ions across cellular membranes nih.gov. Research has shown that DMDC can increase the intracellular concentration of copper nih.govnih.gov. For example, in HEK293 cells, DMDC treatment led to a significant increase in intracellular copper levels nih.gov. This altered metal ion homeostasis can contribute to the observed oxidative stress, as redox-active metals like copper can participate in Fenton-like reactions, leading to the generation of highly reactive hydroxyl radicals. The ability of DMDC to modulate intracellular metal ion concentrations is a crucial aspect of its mechanism of action.

Metal IonEffect of this compound on Intracellular LevelsReference
Copper (Cu)Increased intracellular levels nih.govnih.gov nih.govnih.gov
Zinc (Zn)No significant change with DMDC alone, but increased by the zinc-containing form, ziram nih.gov nih.gov

Impact on Metal Bioavailability and Cellular Metal Dynamics

This compound (DMDC) and its related compounds are potent chelating agents that significantly influence the bioavailability and cellular dynamics of various metals, particularly divalent cations. semanticscholar.orgnih.gov Their mechanism of action in biological systems is often intrinsically linked to their ability to bind with metal ions, thereby altering the metal's distribution and reactivity within and outside the cell. nih.govresearchgate.net

Dithiocarbamates form stable complexes with a wide range of transition metals, including copper, zinc, and iron. semanticscholar.orgbohrium.comnih.gov This chelation can affect the biological availability of these essential metals. For instance, by forming lipophilic complexes, dithiocarbamates can facilitate the transport of metal ions across cellular membranes, a process that would otherwise be tightly regulated. nih.gov This ionophoric activity can lead to an accumulation of metals, such as copper, inside cells, overwhelming the natural homeostatic mechanisms. nih.gov

The interaction between DMDC and copper is particularly noteworthy. The resulting copper-dimethyldithiocarbamate complex exhibits significant biological activity. nih.gov Research has shown that the copper-dependent toxicity of compounds like N,N-dimethyldithiocarbamate can be effective against various pathogens. nih.gov This toxicity is attributed to the increased intracellular concentration of copper, which can lead to the generation of reactive oxygen species (ROS) and the inhibition of crucial cellular machinery like the proteasome. researchgate.netf1000research.com

The table below summarizes the effects of dithiocarbamate-metal complexes on cellular processes, based on findings from various studies.

Dithiocarbamate (B8719985) ComplexMetal IonKey Biological ImpactCellular Consequence
This compoundCopper (Cu²⁺)Acts as a copper ionophoreIncreased intracellular copper levels, leading to potential toxicity and antimicrobial effects. nih.gov
Diethyldithiocarbamate (B1195824)Copper (Cu²⁺)Inhibition of the cellular proteasomeSuppression of cancer cell growth. researchgate.netresearchgate.net
DiethyldithiocarbamateManganese (Mn²⁺)Cytotoxic effects on cancer cellsInhibition of cell viability. researchgate.net
DiethyldithiocarbamateIron (Fe²⁺/Fe³⁺)Minimal cytotoxic effect in some cancer cell linesLimited impact on cell viability in the tested models. researchgate.net
DiethyldithiocarbamateChromium (Cr³⁺)Minimal cytotoxic effect in some cancer cell linesLimited impact on cell viability in the tested models. researchgate.net

The ability of dithiocarbamates to chelate and alter the cellular dynamics of metals is a critical aspect of their molecular mechanism of action. By modulating the intracellular concentrations of essential metals, they can disrupt normal cellular processes and exert potent biological effects.

Application of Spin Trapping Techniques for Nitric Oxide Radical Studies

This compound and its analogues, in complex with iron, serve as highly effective spin traps for the detection and quantification of the nitric oxide (NO) radical in biological systems. nih.govnih.govnih.gov This application is crucial for studying the role of NO in various physiological and pathological processes. The technique of choice for this purpose is Electron Paramagnetic Resonance (EPR) spectroscopy, which can detect paramagnetic species like the NO radical adducts. nih.govnih.govmdpi.com

Direct detection of NO in biological media by EPR is challenging due to its low concentration and short half-life. nih.govnih.govmdpi.com Spin trapping overcomes this limitation by using a "spin trap" molecule that reacts with the transient radical to form a more stable and persistent radical, known as a spin adduct, which can then be detected by EPR. mdpi.com

Iron(II)-dithiocarbamate complexes, such as those formed with diethyldithiocarbamate (DETC), are widely used for trapping NO. nih.govmdpi.comnih.gov The process involves the formation of a ferrous iron-dithiocarbamate complex, which readily reacts with NO to produce a characteristic and stable mononitrosyl-iron complex (MNIC). nih.govmdpi.com This resulting spin adduct, Fe(DETC)₂NO, gives a distinct triplet EPR signal that allows for the identification and quantification of NO. nih.govmdpi.com

The table below outlines key aspects of the application of iron-dithiocarbamate complexes in nitric oxide spin trapping studies.

Spin Trap ComponentFunctionResulting AdductDetection MethodKey Research Application
Diethyldithiocarbamate (DETC)Ligand that chelates with ferrous iron to form the spin trap. nih.govMononitrosyl-iron complex (Fe(DETC)₂NO) nih.govmdpi.comElectron Paramagnetic Resonance (EPR) Spectroscopy nih.govmdpi.comQuantification of NO production in various biological tissues and cell cultures. nih.govresearchgate.net
N-methyl-D-glucamine dithiocarbamate (MGD)Water-soluble ligand for extracellular NO detection. mdpi.comFe²⁺(NO)(MGD)₂EPR SpectroscopyUseful for studying extracellular NO in biological fluids. nih.govmdpi.com

The effectiveness of NO detection is dependent on the specific iron-dithiocarbamate complex used. nih.gov Factors such as the stability of the spin trap and the rate constant for the reaction with NO are important considerations for accurate measurements. nih.gov While this technique is powerful, it is not without limitations. For instance, the iron-dithiocarbamate spin traps can be sensitive to oxygen, which can lead to their oxidation and the generation of reactive oxygen species, potentially interfering with the measurements. nih.gov Despite these challenges, the use of iron-dithiocarbamate complexes as spin traps remains a cornerstone for the study of nitric oxide in biological systems.

Environmental Dynamics and Biodegradation of Dimethyldithiocarbamate

Environmental Mobility and Distribution

The movement and partitioning of dimethyldithiocarbamate in the environment are influenced by its physicochemical properties and the characteristics of the surrounding environmental matrices, such as soil and water.

Sodium this compound is anticipated to exhibit very high mobility in soil. This is attributed to its low estimated organic carbon-water (B12546825) partition coefficient (Koc), which suggests a weak tendency to bind to soil organic matter. Consequently, it has the potential to leach through the soil profile and reach groundwater. In aquatic systems, it is not expected to significantly adsorb to suspended solids and sediment. Due to its nature as a salt, volatilization from both moist and dry soil surfaces is not considered a significant environmental fate process.

The adsorption of this compound and related compounds to surfaces can be a complex process. For instance, the adsorption of the this compound pesticides thiram (B1682883) and ziram (B1684391) onto a mercury drop has been shown to follow the Frumkin isotherm model. This model accounts for lateral interactions between the adsorbed molecules. The Gibbs free energy of adsorption for these compounds was found to be temperature-dependent, indicating that the strength of adsorption increases with higher temperatures. nih.gov This suggests that the adsorption of this compound to particulates and sediments in the environment could be influenced by temperature fluctuations.

Microbial Biotransformation and Remediation

Microbial biotransformation is a key process in the natural attenuation and remediation of this compound-contaminated environments. Various microorganisms have the metabolic capability to break down this compound, utilizing it as a source of nutrients.

The degradation of dithiocarbamates, in general, has been observed to be carried out by several microbial species. These include bacteria from the genus Pseudomonas and fungi from the genus Aspergillus. These microorganisms can utilize dithiocarbamates as a source of carbon and nitrogen. The degradation pathways often involve enzymatic reactions that break down the complex structure of the molecule into simpler, less harmful substances. For instance, the degradation of aromatic compounds by Pseudomonas species often proceeds through the formation of catechol intermediates, which are then further broken down via ring cleavage pathways. While the specific metabolic pathway for this compound in these organisms is not fully elucidated in the provided search results, the general principles of microbial degradation of organic pollutants can be applied.

Bioremediation strategies, which leverage the metabolic capabilities of microorganisms, offer a promising approach for the cleanup of sites contaminated with this compound. These strategies can include bioaugmentation, where specific microbial strains known for their degradative capabilities are introduced to the contaminated site, and biostimulation, which involves the addition of nutrients to enhance the activity of the indigenous microbial populations. Case studies on the bioremediation of other pesticides have demonstrated the effectiveness of these approaches in reducing contaminant levels in soil and water.

Identification and Characterization of this compound-Degrading Microorganisms

A variety of microorganisms have been identified with the capacity to degrade dithiocarbamates, the chemical class to which this compound belongs. While specific studies focusing exclusively on this compound are limited, research on related dithiocarbamate (B8719985) fungicides has revealed a broad range of capable bacterial and fungal genera. These microorganisms utilize the compound as a source of carbon and nitrogen for their growth and metabolic activities.

Bacterial species from several genera have been implicated in the degradation of dithiocarbamates. These include, but are not limited to, Pseudomonas, Bacillus, and Enterobacter. rspublication.com Fungal genera such as Aspergillus have also been shown to be effective in the breakdown of these compounds. nih.gov The identification of these microorganisms is typically achieved through enrichment culture techniques, where soil or water samples from contaminated sites are cultured in a medium containing this compound as the sole carbon source. Subsequent isolation and characterization involve morphological, biochemical, and molecular methods like 16S rRNA gene sequencing for bacteria and ITS sequencing for fungi. microbiologyjournal.orgnih.gov

Below is a table summarizing some of the microbial genera known to be involved in the degradation of dithiocarbamates.

Microbial Genus Type Key Characteristics
PseudomonasBacteriumGram-negative, rod-shaped, highly versatile metabolically. rspublication.commdpi.com
BacillusBacteriumGram-positive, rod-shaped, can form endospores. rspublication.com
EnterobacterBacteriumGram-negative, rod-shaped, facultatively anaerobic. rspublication.comnih.gov
AspergillusFungusFilamentous fungus, known for producing a wide range of enzymes. nih.govnih.gov

This table represents microorganisms identified for their role in degrading dithiocarbamates in general, with specific studies on this compound being less common.

Metabolic Pathways of Microbial Degradation (e.g., Carbon Disulfide and Dimethylamine (B145610) Formation)

The microbial degradation of this compound is believed to proceed through a hydrolytic pathway, leading to the formation of less complex and more readily metabolized compounds. Based on studies of closely related dithiocarbamates, such as sodium diethyldithiocarbamate (B1195824), the initial step in the breakdown of this compound likely involves the cleavage of the dithiocarbamate group. researchgate.net

This enzymatic hydrolysis is thought to yield two primary metabolites: dimethylamine and carbon disulfide. This reaction is a critical detoxification step, as it breaks down the parent compound. Following their formation, both dimethylamine and carbon disulfide can be further utilized by microorganisms as sources of carbon, nitrogen, and sulfur. For instance, dimethylamine can be assimilated into central metabolic pathways, while carbon disulfide can be oxidized to carbon dioxide and sulfate (B86663). researchgate.net

The key enzymes involved in the initial hydrolysis of carbamate (B1207046) pesticides are carbamate hydrolases and carboxylesterases. While the specific enzymes responsible for this compound degradation are not yet fully characterized, it is probable that enzymes from these families play a crucial role.

A simplified proposed metabolic pathway is as follows:

This compound → Dimethylamine + Carbon Disulfide

Further research is needed to fully elucidate the specific enzymes and genetic pathways involved in the microbial degradation of this compound.

Influence of Environmental Parameters (pH, Temperature, and Organic Matter) on Biodegradation Rates

The rate of microbial degradation of this compound is significantly influenced by various environmental factors. Understanding these influences is critical for predicting the persistence of the compound in different environments and for optimizing bioremediation strategies.

pH: The pH of the soil or water matrix can have a profound effect on both the chemical stability of this compound and the metabolic activity of degrading microorganisms. Studies on the related compound sodium diethyldithiocarbamate have shown that its degradation is highly pH-dependent. Acidic conditions tend to accelerate the chemical degradation of dithiocarbamates. researchgate.netsemanticscholar.org For microbial degradation, optimal pH ranges can vary depending on the specific microorganisms involved, though many bacteria and fungi active in soil environments prefer neutral to slightly acidic conditions.

Temperature: Temperature affects the rate of enzymatic reactions and microbial growth. Generally, an increase in temperature, up to an optimal point, will increase the rate of biodegradation. Research on sodium diethyldithiocarbamate has demonstrated that its degradation rate increases with temperature. researchgate.netsemanticscholar.org This is consistent with the general principles of microbial kinetics, where metabolic activity and, consequently, degradation rates are enhanced at warmer temperatures, up to a point where high temperatures can lead to enzyme denaturation and decreased microbial activity.

The following table provides illustrative data on the effect of pH and temperature on the degradation of sodium diethyldithiocarbamate, which can be considered indicative of the trends expected for this compound.

Environmental Parameter Condition Degradation Rate of Sodium Diethyldithiocarbamate (%) Reference
pH 2.599.95 researchgate.netsemanticscholar.org
4.099.91 researchgate.netsemanticscholar.org
7.015.88 researchgate.netsemanticscholar.org
11.012.38 researchgate.netsemanticscholar.org
Temperature (°C) 2530.00 semanticscholar.org
6566.68 semanticscholar.org
7598.47 semanticscholar.org

Note: The data in this table is for sodium diethyldithiocarbamate and illustrates the general influence of pH and temperature on dithiocarbamate degradation.

Development of Microbial Consortia for Enhanced Bioremediation

While individual microbial strains can degrade this compound, the use of microbial consortia, which are mixtures of two or more microbial species, can offer enhanced bioremediation efficiency. The rationale behind using consortia is that different microorganisms may have complementary metabolic capabilities, allowing for a more complete and rapid degradation of the target compound. researchgate.netnih.gov For instance, one species might carry out the initial breakdown of this compound, while other species degrade the resulting intermediates. nih.gov

The development of a microbial consortium for this compound bioremediation would typically involve the following steps:

Isolation and Screening: Isolating a diverse range of bacteria and fungi from contaminated environments that show potential for degrading the target compound.

Compatibility Testing: Ensuring that the selected microorganisms can coexist without inhibiting each other's growth or degradative activities.

Consortium Formulation: Combining the most effective and compatible strains in various combinations to identify the consortium with the highest degradation efficiency.

Optimization: Optimizing environmental conditions such as pH, temperature, and nutrient availability to maximize the performance of the consortium.

Research on microbial consortia for the degradation of other pesticides has shown that both bacterial and fungal-bacterial consortia can be highly effective. researchgate.netnih.gov The synergistic interactions within these consortia can lead to a more robust and efficient bioremediation process compared to the use of single isolates. nih.gov Although specific research on the development of microbial consortia for this compound is not extensively documented, the principles established from studies on other recalcitrant compounds provide a strong foundation for future work in this area.

The table below summarizes findings from studies on microbial consortia for the degradation of other pesticides, illustrating the potential for this approach.

Pesticide Microbial Consortium Composition Key Findings Reference
Diuron (B1670789)Sphingomonas sp., Variovorax sp., Arthrobacter globiformis, and Mortierella sp.Complete mineralization of diuron in sand. researchgate.net
DDTFomitopsis pinicola (fungus) and Bacillus subtilis (bacterium)86% degradation of DDT within 7 days. nih.gov
Petroleum HydrocarbonsTrichoderma koningiopsis (fungus), Serratia marcescens (bacterium), and Burkholderia cepacia (bacterium)Greater than 91% degradation of various polycyclic aromatic hydrocarbons. mdpi.com

This table showcases the effectiveness of microbial consortia for other pesticides, highlighting the potential for developing similar consortia for this compound.

Ecotoxicological Impact and Risk Assessment in Non Human Models

Aquatic Ecotoxicity Assessments

Dimethyldithiocarbamate and its derivatives exhibit significant toxicity to a range of aquatic organisms. Studies using the nematode Caenorhabditis elegans as a model organism have provided detailed insights into its toxic effects. In one study, the 50% lethal concentration (LC50) for sodium this compound (SDDC) was determined to be 139.39 mg/L. nih.gov Concentrations above a safe limit of 1 mg/L were found to cause adverse effects on the survival, growth, and locomotion of the nematodes. nih.govresearchgate.net

The toxicity of dithiocarbamates extends to other invertebrates and fish. Sodium this compound is known to be toxic to aquatic life, including daphnids. epa.gov Its breakdown product, thiram (B1682883), is also highly toxic, with LC50 values of less than 10 µg/L for species like daphnia, catfish, carp, and rainbow trout. epa.gov

Furthermore, this compound is a major component of the antifouling agent polycarbamate. mdpi.comnih.gov Research has indicated that the toxicity of this compound may account for up to 72% of the toxicity observed for polycarbamate in marine algae. mdpi.comresearchgate.net

Toxicity of Sodium this compound (SDDC) to Caenorhabditis elegans

EndpointValueObservation
LC50139.39 mg/L (95% CI: 111.03, 174.75 mg/L)Concentration causing 50% mortality in the nematode population. nih.gov
Safe Limit1 mg/LConcentration below which no adverse effects were observed. nih.gov
Adverse Effects (at >1 mg/L)-Negative impacts on survival, growth, locomotion behaviors, and production of reactive oxygen species (ROS). nih.govresearchgate.net

Sodium this compound (SDDC) is widely used as a chelating agent to precipitate heavy metals from wastewater. nih.govresearchgate.net This leads to the formation of this compound-metal chelates, which can also enter aquatic environments. The ecotoxicity of these metal chelates has been compared to that of the parent compound.

A study using Caenorhabditis elegans evaluated the toxic effects of SDDC and its micro-sized copper (Cu) and lead (Pb) chelates. nih.gov The results indicated that the SDDC-Cu and SDDC-Pb chelates had a lower toxic effect on the nematodes than the SDDC agent alone. nih.govresearchgate.net This is attributed to the more stable structure of the metal chelates. nih.govresearchgate.net Furthermore, the study revealed that both chelates were significantly less toxic than the untreated Cu and Pb metals. nih.govresearchgate.net When comparing the two metal chelates, SDDC-Cu exhibited higher toxicity than SDDC-Pb at the same concentration. nih.govresearchgate.net

Comparative Toxicity in Caenorhabditis elegans

CompoundRelative ToxicityNotes
Untreated Cu and Pb MetalsHighestRepresents the toxicity of the free heavy metals. nih.gov
Sodium this compound (SDDC)HighMore toxic than its metal chelates. nih.govresearchgate.net
SDDC-Cu ChelateLowerLess toxic than SDDC and untreated Cu, but more toxic than SDDC-Pb. nih.govresearchgate.net
SDDC-Pb ChelateLowestLess toxic than SDDC, untreated Pb, and the SDDC-Cu chelate. nih.govresearchgate.net

Assessing the ecological risk of this compound (DMDC) involves evaluating its environmental concentrations and comparing them to levels known to cause harm. A primary ecological risk assessment of DMDC, a metabolite of dithiocarbamate (B8719985) fungicides, was conducted in Hiroshima Bay, Japan, based on probabilistic environmental concentration distributions (ECDs). researchgate.netnih.gov This marked the first identification of DMDC in environmental seawater and sediment samples. nih.gov

The study found that DMDC concentrations were substantially higher in bottom seawater compared to surface seawater, a phenomenon linked to leaching from sediments and photodegradation in surface waters. researchgate.netnih.gov A hierarchical Bayesian analysis provided median and percentile ranges for DMDC concentrations across different environmental compartments. nih.gov The ecological risk of DMDC and its parent dithiocarbamates in Hiroshima Bay was determined to be relatively high, particularly in bottom seawaters. nih.gov The maximum DMDC concentration reported in the seawater of Hiroshima Bay was 0.043 μg/L. mdpi.com This concentration is higher than the predicted no-effect concentrations (PNECs) derived through conventional risk assessment approaches, suggesting a high ecological risk. mdpi.com

Probabilistic Environmental Concentrations of DMDC in Hiroshima Bay

Environmental CompartmentMedian Concentration5th to 95th Percentile Range
Surface Seawater0.85 ng/L0.029 - 22 ng/L researchgate.netnih.gov
Bottom Seawater12 ng/L3.2 - 48 ng/L researchgate.netnih.gov
Sediment110 ng/kg (dry)9.5 - 1200 ng/kg (dry) researchgate.netnih.gov

Mechanistic Neurotoxicity in Non-Human Animal Models

A key mechanism contributing to the neurotoxicity of dithiocarbamates is their ability to release carbon disulfide (CS2). epa.govnih.gov The neurotoxic effects of CS2 itself are well-documented, and the similarity in symptoms between dithiocarbamate and CS2 toxicity points to a shared mechanism. escholarship.org

Research on N,N-diethyldithiocarbamate (DEDC), a related compound, has shown that the release of CS2 is a contributing factor in the axonopathy (damage to nerve axons) it produces. nih.gov In vivo studies demonstrated that DEDC releases CS2, which can then mediate the cross-linking of proteins. nih.gov This process is consistent with the observed structural changes in axons, such as swelling and the disorganization of neurofilaments, which are identical to the damage caused by direct exposure to CS2. nih.gov Long-term, sub-acute exposure to CS2 is associated with nerve demyelination, cytostructural damage, and progressive paralysis. escholarship.org The action of orally administered dithiocarbamates may be mediated by the production of CS2 in the stomach, which then inhibits the metabolic activation of certain toxins in the kidney. researchgate.net

Dithiocarbamates have been shown to impact specific neuronal systems, most notably the dopaminergic pathways, which are critical for motor control and other functions. The progressive loss of dopaminergic neurons is a hallmark of Parkinson's disease. nih.gov

Studies in mice have demonstrated that while diethyldithiocarbamate (B1195824) (DDC) alone may not cause dopamine (B1211576) depletion or neuronal loss, it can significantly enhance the neurotoxicity of other agents. nih.gov For instance, pretreatment with DDC can "unmask" the toxicity of a normally non-toxic dose of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a compound known to damage dopaminergic neurons. nih.gov This combined exposure resulted in a 50% loss of neurons in the substantia nigra pars compacta and a 70% reduction in striatal dopamine. nih.gov This suggests that dithiocarbamate exposure can make the dopaminergic system more vulnerable to damage. The neurotoxicity of carbon disulfide, a metabolite of this compound, is also linked to parkinsonism. ant-tnsjournal.com

Modulation of Cellular Processes in Non-Human Cell Lines

This compound and its derivatives have been demonstrated to exert significant effects on fundamental cellular processes such as apoptosis (programmed cell death) and cell cycle regulation in various non-human cell lines. The induction of apoptosis is a key mechanism of cytotoxicity for these compounds.

Studies on the related compound diethyldithiocarbamate (DDTC) have shown that it can induce cytotoxicity and apoptosis in a range of murine leukemia cell lines. The P388 lymphoid neoplasma cell line was identified as being particularly sensitive. The underlying mechanism for this induced cell death is believed to be an oxidative shift in the intracellular redox state, leading to the activation of endonucleases, which are key enzymes in the apoptotic cascade nih.govnih.gov. The susceptibility of different cell lines to DDTC-induced apoptosis varies, with some cell lines showing significant resistance nih.gov.

In addition to apoptosis, dithiocarbamate compounds have been shown to influence cell cycle progression. While specific data for this compound on non-human cell cycle regulation is limited, studies on related compounds and other chemicals provide a framework for understanding these effects. For instance, some compounds can arrest cell proliferation at specific stages of the cell cycle, such as the G1 or G2/M phase. This disruption of the normal cell cycle can prevent cell proliferation and can be a precursor to apoptosis.

The table below presents research findings on the influence of dithiocarbamate compounds on apoptosis and cell cycle regulation in non-human cell lines.

Cell Line (Organism)CompoundCellular ProcessKey Findings
P388 lymphoid neoplasma (Murine)DiethyldithiocarbamateApoptosisHighly susceptible to induced cytotoxicity and apoptosis
J774.1 macrophage-like (Murine)DiethyldithiocarbamateApoptosisSusceptible to induced cytotoxicity and apoptosis
L1210 leukemia (Murine)DiethyldithiocarbamateCell SurvivalBiphasic dose-response, with higher concentrations being less toxic

The toxicological impact of this compound extends to the molecular level, where it can modulate gene expression and interfere with transcriptional regulation. These alterations in gene expression can trigger various cellular responses, including stress responses, and can underlie the observed effects on apoptosis and cell cycle.

A key indicator of cellular stress and a rapid response to toxic insults is the induction of immediate-early genes, such as c-fos. Research on the related compound diethyldithiocarbamate (DDTC) in rats has shown that acute administration leads to a marked induction of Fos protein expression in most brain regions. This induction of c-fos is considered a cellular response to the oxidative disorder instigated by the dithiocarbamate, rather than a direct commitment to cell death or survival nih.gov. The expression of the Fos protein, a component of the AP-1 transcription factor complex, indicates an activation of specific signal transduction pathways that regulate the expression of a host of downstream target genes involved in cellular adaptation, proliferation, and apoptosis.

While comprehensive transcriptomic studies, such as microarray or RNA-seq analyses, specifically detailing the global gene expression changes induced by this compound in non-human cell lines are not extensively available in publicly accessible literature, the documented effect on c-fos expression provides a significant insight into its mechanism of action. The activation of such transcription factors suggests a broader impact on the cellular transcriptome.

The table below summarizes the observed effects of a dithiocarbamate compound on the expression of a key regulatory gene in an animal model.

Animal ModelCompoundTissue/Cell TypeGene/ProteinEffect on ExpressionImplied Regulatory Pathway
RatDiethyldithiocarbamateBrainFos protein (c-fos gene)Marked inductionAP-1 transcription factor pathway activation

Advanced Analytical Methodologies for Dimethyldithiocarbamate Quantification and Characterization

Chromatographic Techniques

Chromatography stands as a cornerstone for the separation and quantification of dimethyldithiocarbamates from complex matrices. The versatility of chromatographic methods allows for the specific analysis of parent compounds and their transformation products.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (e.g., UV, Fluorescence)

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of dithiocarbamates. Given that many dimethyldithiocarbamates are not directly amenable to straightforward analysis due to their low solubility in common organic solvents and instability, derivatization is a common strategy. jst.go.jptandfonline.com A frequent approach involves the conversion of DMDC anions into more stable, analyzable forms, such as S-alkylated derivatives, through a reaction with reagents like iodomethane (B122720). tandfonline.com

Once derivatized, separation is typically achieved on a reverse-phase column, such as a C18 column. encyclopedia.pub UV detection is a common method, with analyses often performed at a wavelength around 272 nm. tandfonline.comoup.com This method allows for the separation and quantification of different groups of dithiocarbamates. oup.com For enhanced sensitivity and selectivity, especially in complex samples, HPLC coupled with fluorescence detection (HPLC-FLD) can be employed. This often requires post-column derivatization to create fluorescent products, making it a powerful tool for routine measurements. nih.govnih.gov

ParameterHPLC-UVSource(s)
Principle Separation of derivatized analytes on a column followed by detection based on UV light absorption. tandfonline.comoup.com
Common Derivatization Methylation with iodomethane to form stable S-alkylated derivatives. tandfonline.com
Detection Wavelength Typically around 272 nm. tandfonline.comoup.com
Limit of Detection (LOD) 0.5 ng (injected) for dimethyldithiocarbamates (DMDTCs). oup.com
Limit of Quantification (LOQ) 1.52 ng (injected) for DMDTCs. oup.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and highly effective platform for the identification and quantification of small molecular metabolites, including those of dimethyldithiocarbamate. nih.gov A significant advantage of GC-MS is its high chromatographic separation power and the generation of reproducible mass spectra that can be compared against extensive commercial libraries (e.g., NIST, Wiley) for confident compound identification. thermofisher.com

However, many metabolites of this compound are polar and non-volatile. Therefore, a critical step in the workflow is chemical derivatization to increase their volatility and thermal stability. thermofisher.comresearchgate.net This typically involves a two-step process: methoximation of carbonyl groups followed by silylation of polar functional groups like –COOH, -OH, -NH, and –SH. thermofisher.com This allows a broad range of metabolites, including amino acids, organic acids, and sugars that may be part of the metabolic pathway, to be analyzed by GC. chemrxiv.org The electron ionization (EI) source commonly used in GC-MS produces stable and reproducible fragmentation patterns, which are integral for metabolite identification. thermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

For the trace analysis of dimethyldithiocarbamates, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its superior sensitivity and selectivity. nih.gov This technique allows for the detection of residues at very low concentrations, often in the µg/kg range. jst.go.jp The methodology can distinguish between different classes of dithiocarbamates, such as dimethyldithiocarbamates (DMDs), which is a significant advantage over older, non-specific methods. nih.gov

Sample preparation often involves extraction and a derivatization step, for instance, using dimethyl sulfate (B86663) to form methylated derivatives like methyl this compound (DMDC-methyl). nih.gov These derivatives are then separated, commonly using a hydrophilic interaction liquid chromatography (HILIC) or a reversed-phase column, and detected by the mass spectrometer. encyclopedia.pubnih.gov Positive atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are frequently used ionization sources. encyclopedia.pubnih.gov The high sensitivity of LC-MS/MS allows for limits of quantification below 1 µg/kg for certain derivatives. jst.go.jp

ParameterLC-MS/MSSource(s)
Principle Chromatographic separation followed by mass analysis of the parent ion and its fragments for highly selective and sensitive detection. nih.gov
Application Trace residue analysis of dithiocarbamate (B8719985) fungicides in complex matrices like fruits and vegetables. nih.gov
Derivatization Agent Dimethyl sulfate can be used to form methylated derivatives. nih.gov
Ionization Mode Positive atmospheric pressure chemical ionization (APCI) or Electrospray Ionization (ESI). encyclopedia.pubnih.gov
LOD (as DMDC-methyl in water) 0.061 µg/L encyclopedia.pubnih.gov
LOQ (as DMDC-methyl in water) 0.20 - 0.21 µg/L encyclopedia.pubnih.gov
Average Recoveries 97% to 101% in spiked tomatoes. nih.gov

Spectroscopic and Spectrometric Approaches

Spectroscopic methods offer alternative and sometimes complementary approaches to chromatographic techniques, providing rapid and, in some cases, ultra-sensitive detection capabilities.

UV Absorption Spectroscopy for Direct Detection

UV Absorption Spectroscopy can be used for the direct detection and quantification of dimethyldithiocarbamates. The principle is based on the absorption of ultraviolet light by the molecule at a specific wavelength. For instance, the complex formed between copper (II) and diethyldithiocarbamate (B1195824), a related compound, exhibits a clear absorbance signal at a wavelength of 452 nm. researchgate.net While direct UV spectroscopy is a straightforward and rapid technique, its application can be limited by interferences from other compounds in the sample matrix that absorb at similar wavelengths. Therefore, it is often used for simpler sample matrices or in conjunction with a separation technique like HPLC.

Surface-Enhanced Raman Spectroscopy (SERS) for Ultrasensitive Analysis

Surface-Enhanced Raman Spectroscopy (SERS) has emerged as a powerful technique for the ultrasensitive detection of molecules, capable of reaching extremely low concentration levels. nih.gov The technique relies on the massive enhancement of the Raman scattering signal from molecules adsorbed onto or very close to the surface of plasmonic nanostructures, such as gold or silver nanoparticles. rsc.orgd-nb.info

For the analysis of dimethyldithiocarbamates like ziram (B1684391) and ferbam, gold nanorods have been successfully employed as SERS substrates. rsc.org The ability to tune the surface plasmon resonance of the nanorods to the excitation wavelength of the laser (e.g., 785 nm) is a key advantage. rsc.org This methodology allows for the detection of different dithiocarbamates down to the low nanomolar (nM) range, demonstrating its potential for ultrasensitive analysis. rsc.org

AnalyteSERS SubstrateLimit of Detection (LOD)Limit of Quantitation (LOQ)Source(s)
Thiram (B1682883) Gold Nanorods11.00 ± 0.95 nM34.43 ± 0.95 nM rsc.org
Ferbam Gold Nanorods8.00 ± 1.01 nM25.61 ± 1.01 nM rsc.org
Ziram Gold Nanorods4.20 ± 1.22 nM12.94 ± 1.22 nM rsc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific spectroscopic technique for the direct detection and characterization of molecules or molecular fragments with unpaired electrons, i.e., free radicals. nih.gov In the context of this compound and related dithiocarbamate compounds, EPR spectroscopy serves as a crucial tool for investigating radical intermediates that may form during various chemical and biological processes. The technique provides valuable insights into the structure, environment, and concentration of these transient species. researchgate.net

The application of EPR to dithiocarbamate research often involves the study of their metal complexes. For instance, copper(II)-dithiocarbamate complexes have been shown to exhibit distinctive EPR spectra. nih.gov These spectra, characterized by narrow hyperfine splitting, can serve as a signature for the presence of these complexes in biological tissues and other matrices. nih.gov The detection of such complexes can be indicative of radical-mediated processes where dithiocarbamates interact with metal ions.

Furthermore, spin trapping techniques coupled with EPR are employed to detect short-lived radicals that are otherwise difficult to observe directly. nih.gov This involves the use of a "spin trap," a diamagnetic molecule that reacts with a transient radical to form a more stable paramagnetic radical, known as a spin adduct. This spin adduct can then be readily detected by EPR. For example, iron-dithiocarbamate complexes have been utilized as spin traps for the detection of nitric oxide (NO), a biologically important free radical. researchgate.net This methodology allows for the unequivocal identification and quantification of radical species in complex systems. researchgate.net

The insights gained from EPR studies are fundamental to understanding the mechanisms of action, degradation pathways, and toxicological profiles of dithiocarbamates, where radical intermediates often play a pivotal role.

Advanced Sensor Technologies

Enzyme inhibition-based biosensors represent a significant advancement in the rapid and sensitive detection of this compound and other dithiocarbamate fungicides (DTFs). nih.gov These analytical devices capitalize on the inhibitory effect of DTFs on the catalytic activity of specific enzymes. mdpi.com The principle of detection involves measuring the enzyme's activity before and after exposure to a sample; a decrease in activity correlates to the concentration of the inhibitor present. mdpi.com

Several enzymes are known to be inhibited by dithiocarbamates and have been successfully integrated into biosensor platforms. These include:

Aldehyde Dehydrogenase (ALDH): Dithiocarbamates are potent inhibitors of ALDH. cabidigitallibrary.org Biosensors based on this enzyme typically monitor the production of the reduced cofactor NADH, which is electrochemically active. The inhibition of ALDH by DTFs leads to a decreased NADH signal. mdpi.com Researchers have developed electrochemical biosensors using ALDH from baker's yeast for the detection of various dithiocarbamates. cabidigitallibrary.org

Tyrosinase: This enzyme, which catalyzes the oxidation of phenols, is also inhibited by DTFs. mdpi.com Tyrosinase-based biosensors have been developed for the detection of a range of phenolic compounds and have shown potential for the detection of dithiocarbamates as well. mdpi.commdpi.comsemanticscholar.org

Acetylcholinesterase (AChE): While primarily used for the detection of organophosphate and carbamate (B1207046) pesticides, AChE-based biosensors can also respond to other inhibitors. nih.govd-nb.info The development of these biosensors often involves the immobilization of the enzyme on an electrode surface and the electrochemical detection of the products of acetylcholine (B1216132) hydrolysis. nih.govmdpi.com

The performance of these biosensors is influenced by factors such as the enzyme immobilization technique, the transducer type (electrochemical or optical), and the specific characteristics of the target analyte. nih.gov

Below is a table summarizing key enzymes used in biosensors for dithiocarbamate detection and their principles of operation.

EnzymePrinciple of DetectionTarget AnalytesReference
Aldehyde DehydrogenaseInhibition of the enzyme leads to a decrease in the electrochemical signal from the cofactor NADH.Dithiocarbamates (e.g., zineb, maneb) mdpi.comcabidigitallibrary.org
TyrosinaseInhibition of the enzyme's oxidation of phenolic substrates.Dithiocarbamates, phenols mdpi.commdpi.com
AcetylcholinesteraseInhibition of the hydrolysis of acetylcholine.Organophosphates, carbamates, potential for dithiocarbamates nih.govd-nb.info

A cutting-edge approach for studying the environmental fate of this compound involves the use of single nanoparticle analysis (SNA) coupled with dark-field microscopic imaging (iDFM). rsc.org This high-sensitivity technique allows for the real-time monitoring of the dynamic degradation process of pesticides at the single nanoparticle level. rsc.orgresearchgate.net

In a specific application, the decomposition of sodium this compound (NaDDC) was monitored under neutral and alkaline conditions by observing the localized surface plasmon resonance (LSPR) scattering signals of single silver nanoparticles (AgNPs). rsc.orgresearchgate.net The degradation of NaDDC leads to the formation of species that interact with the AgNPs, causing a measurable change in their LSPR signal. This allows for the real-time tracking of the degradation kinetics.

This methodology has been used to elucidate the chemical mechanisms of NaDDC degradation and to investigate the influence of metal ions, such as Zn(II) and Cu(II), on the decomposition process. rsc.orgresearchgate.net It was found that Cu(II) forms a stable complex with NaDDC, which can significantly impact its degradation pathway and toxicity. rsc.orgresearchgate.net The ability to observe these processes in real-time at such a small scale provides invaluable information for understanding the environmental behavior of this compound.

Sample Preparation and Derivatization Strategies

Effective sample preparation is a critical step for the accurate quantification of this compound in complex matrices. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are two commonly employed techniques for the extraction and purification of dithiocarbamates. core.ac.uknih.gov

Solid-Phase Extraction (SPE) is a versatile technique used for the preconcentration and cleanup of analytes from a large sample volume. core.ac.uk In the context of dithiocarbamates, SPE can be utilized in several ways. One common application involves the use of dithiocarbamates as chelating agents to preconcentrate trace metals. For instance, diethyldithiocarbamate can be used to form metal complexes that are then retained on a solid-phase cartridge, such as C18. core.ac.uk The retained metal-dithiocarbamate complexes can then be eluted with a suitable solvent for subsequent analysis. core.ac.uk Optimization of SPE methods involves selecting the appropriate sorbent material, adjusting the pH of the sample, and choosing the optimal elution solvent to achieve high recovery and preconcentration factors. core.ac.uk

Liquid-Liquid Extraction (LLE) is a traditional yet effective method for separating compounds based on their differential solubility in two immiscible liquid phases. akjournals.com For dithiocarbamates, LLE is often used to extract metal-dithiocarbamate complexes from aqueous solutions into an organic solvent. akjournals.commali-it.eu The efficiency of LLE can be enhanced by optimizing parameters such as the choice of organic solvent (e.g., chloroform, n-hexane), the pH of the aqueous phase, and the use of masking agents to improve selectivity. akjournals.comrsc.org For example, a method for the determination of N,N-dimethyldithiocarbamate in wastewater utilized LLE with n-hexane as the extraction solvent to enrich the analyte before analysis. rsc.org

The table below provides a summary of key parameters for the optimization of SPE and LLE for dithiocarbamate analysis.

Extraction TechniqueKey Optimization ParametersTypical ApplicationReference
Solid-Phase Extraction (SPE)Sorbent type (e.g., C18), sample pH, elution solvent, sample volume.Preconcentration of metal-dithiocarbamate complexes. core.ac.uk
Liquid-Liquid Extraction (LLE)Organic solvent choice, aqueous phase pH, presence of masking agents.Extraction of dithiocarbamate complexes from aqueous samples. akjournals.comrsc.org

Due to the inherent properties of some dithiocarbamates, such as low volatility and thermal instability, direct analysis by chromatographic techniques can be challenging. tandfonline.com Pre-column derivatization is a strategy employed to convert the analyte into a more suitable derivative for separation and detection, thereby enhancing chromatographic performance. academicjournals.orgmdpi.com This approach can improve the analyte's stability, volatility, and detectability. tandfonline.com

For the analysis of this compound, a pre-column derivatization method using an iodine/potassium iodide (I₂/KI) solution has been developed. rsc.org In this method, the derivatization reaction is optimized with respect to pH, reaction time, and the molar ratio of the derivatizing agent to the analyte. The resulting derivative can then be effectively separated and quantified by high-performance liquid chromatography (HPLC) with UV detection. rsc.org

Other derivatization strategies for dithiocarbamates include methylation using reagents like methyl iodide or dimethyl sulfate. nih.govnih.gov These reactions convert the dithiocarbamate anions into their more stable and less polar methyl esters, which are amenable to analysis by both gas chromatography (GC) and liquid chromatography (LC). nih.govnih.gov The choice of derivatization reagent and reaction conditions is crucial for achieving high reaction yields and avoiding the formation of interfering byproducts. researchgate.net

The following table outlines common pre-column derivatization reagents for dithiocarbamate analysis.

Derivatization ReagentAnalyte GroupResulting DerivativeAnalytical TechniqueReference
Iodine/Potassium Iodide (I₂/KI)N,N-dimethyldithiocarbamateOxidized derivativeHPLC-UV rsc.org
Methyl IodideDithiocarbamate anionsMethyl estersGC, LC nih.govnih.gov
Dimethyl SulfateDithiocarbamate anionsMethyl estersLC-MS/MS nih.gov

Method Validation for Accuracy, Sensitivity, and Reproducibility in Complex Matrices

The validation of analytical methods is a critical process to ensure that the quantification and characterization of this compound (DMDC) are reliable and fit for purpose, especially within complex matrices such as food, water, and environmental samples. ibacon.comsemanticscholar.org This validation provides objective evidence that a method's performance characteristics are adequate for its intended use. ibacon.com For DMDC, this involves rigorously assessing accuracy, sensitivity, and reproducibility to guarantee that the data generated are meaningful and defensible. semanticscholar.orgresearchgate.net

Accuracy

Accuracy refers to the closeness of agreement between the measured value and a true or accepted reference value. It is a crucial parameter for determining systemic error in a method. In the analysis of DMDC, accuracy is typically evaluated through recovery experiments, where a known quantity of the analyte is added to a blank matrix (spiking) and then analyzed. The percentage of the added analyte that is recovered by the analysis indicates the method's accuracy.

Regulatory guidelines, such as SANTE/11312/2021, often stipulate that mean recovery rates should fall within a 70% to 120% range for the method to be considered accurate. tandfonline.com Studies on DMDC and related dithiocarbamates (DTCs) demonstrate varying recovery rates depending on the complexity of the matrix and the analytical technique employed. For instance, a high-performance liquid chromatography (HPLC) method for N,N-dimethyldithiocarbamate in wastewater reported excellent recovery percentages, ranging from 99% to 101% for synthetic water samples and 84.7% to 96.5% for spiked real wastewater samples. rsc.org In the analysis of pure zinc this compound, quantitative recoveries of 99.6% to 100.2% have been achieved, showcasing high accuracy under ideal conditions. datapdf.com In more complex food matrices, recovery rates for DTCs generally remain within acceptable limits, with studies showing mean recoveries between 78% and 106% across different crops and 79% to 104% in various fruits and vegetables. tandfonline.comthermofisher.com

Table 1: Accuracy of Analytical Methods for this compound and Related Compounds in Various Matrices

Sensitivity

The sensitivity of an analytical method describes its ability to discriminate between small differences in analyte concentration. Key indicators of sensitivity are the Limit of Detection (LOD) and the Limit of Quantification (LOQ). juniperpublishers.com The LOD is the lowest concentration of an analyte that can be reliably detected above the background noise, while the LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy. juniperpublishers.comfda.gov

Achieving low LOD and LOQ values is essential for monitoring trace levels of DMDC, particularly in food safety and environmental contexts where maximum residue limits (MRLs) are often set at very low concentrations. tandfonline.com Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are often employed to achieve the required sensitivity. encyclopedia.pubnih.gov For instance, a method for analyzing DMDC-methyl in water reported an LOD of 0.061 µg/L and an LOQ of 0.21 µg/L. encyclopedia.pub In wastewater analysis, the LOD and LOQ for DMDC were found to be 12.8 µg/L and 42.6 µg/L, respectively. rsc.org In food matrices, methods have been developed to determine total DTCs (measured as carbon disulfide) with an LOQ as low as 0.05 mg/kg in soya. encyclopedia.pubnih.gov

Table 2: Sensitivity Parameters for this compound Analysis in Complex Matrices

Reproducibility

Reproducibility measures the precision of a method when an analysis is repeated under different conditions, such as by different analysts, with different instruments, or in different laboratories (inter-laboratory comparison). nih.gov It is a critical parameter for ensuring that results are consistent and comparable over time and across locations. Precision is often expressed as the relative standard deviation (RSD), with a common acceptability criterion being an RSD of 20% or less. researchgate.nettandfonline.com

Validation studies for DMDC and other DTCs assess both repeatability (precision under the same operating conditions over a short interval) and within-laboratory reproducibility. nih.gov For example, the analysis of total dithiocarbamate residues, measured as carbon disulfide, in various plant products has demonstrated good precision, with RSDs ranging from 4.6% to 18.5%, thereby meeting the ≤20% requirement. researchgate.net The analysis of pure zinc this compound showed a standard deviation of 0.6%, indicating very high precision under controlled conditions. datapdf.com Establishing the reproducibility of an analytical method is fundamental to its standardization and acceptance for routine monitoring.

Table 3: Reproducibility and Precision Data for Dithiocarbamate Analysis

Industrial and Environmental Applications of Dimethyldithiocarbamate Excluding Therapeutic/human Applications

Water and Wastewater Treatment Technologies

Dimethyldithiocarbamates play a crucial role in the remediation of contaminated water and the stabilization of hazardous waste materials. Their efficacy in these applications is primarily due to their strong affinity for heavy metal ions.

Sodium dimethyldithiocarbamate (SDDC) is widely utilized as a heavy metal precipitant and chelating agent in the treatment of industrial wastewater. researchgate.netatamanchemicals.com It effectively removes various heavy metal ions, including copper, lead, cadmium, zinc, nickel, chromium, and mercury, from aqueous solutions. researchgate.netmade-in-china.comataman-chemicals.com The process involves a chelation reaction where SDDC binds with heavy metal ions at room temperature to form stable, insoluble chelate salts. researchgate.net These precipitates can then be easily separated from the wastewater through filtration. researchgate.net

One of the key advantages of using SDDC is its ability to chelate with multiple heavy metal ions simultaneously. researchgate.net This makes it a versatile solution for treating wastewater streams with complex mixtures of metal contaminants. Furthermore, the chemical agent treatment method using SDDC is considered to have several benefits over other techniques like chemical reduction, solvent extraction, adsorption, and ion exchange. researchgate.net These benefits include low cost, ease of operation, and the absence of secondary pollution. researchgate.net The process can be completed at room temperature and across a wide pH range, and it is not significantly affected by the concentration of heavy metal ions.

The application of dimethyldithiocarbamates has been particularly important in treating effluents from industries such as printed circuit board manufacturing, which often contain stable heavy-metal complexes. faerber-schmid.ch For instance, since the 1970s, SDDC has been one of the most widely used heavy-metal precipitating agents for treating EDTA-containing copper plating baths. faerber-schmid.ch

Table 1: Comparison of Heavy Metal Treatment Methods

Method Pros Cons
Chemical Agent Treatment (e.g., SDDC) Low cost, good effect, easy operation, no secondary pollution. researchgate.net Potential for chemical overuse. researchgate.net
Chemical Reduction Simple principle, easy to operate, applicable to large amounts of high-concentration wastewater. researchgate.net Generation of toxic sludge. researchgate.net
Solvent Extraction Highly selective. researchgate.net Unnecessary energy consumption. researchgate.net
Adsorption Applicable to pretreat electroplating wastewater. researchgate.net Low regeneration efficiency. researchgate.net
Ion Exchange High selectivity. researchgate.net Large dosage consumption. researchgate.net

Dimethyldithiocarbamates are also employed in the solidification and stabilization of hazardous wastes, most notably municipal solid waste incineration (MSWI) fly ash. researchgate.net This process aims to immobilize the heavy metals present in the fly ash, thereby reducing their leachability and potential environmental impact. made-in-china.commdpi.com

The treatment involves mixing the fly ash with a chelating agent like SDDC, which reacts with the heavy metals to form stable, insoluble complexes. This chemical stabilization is often combined with solidification, where a binder such as cement is added to encapsulate the waste material in a solid matrix. mdpi.comnih.govresearchgate.net The combined effect of chemical precipitation and physical encapsulation effectively immobilizes the heavy metals within the solidified block. mdpi.comnih.gov

Research has shown that this treatment can significantly reduce the leaching concentrations of heavy metals like lead, zinc, chromium, and mercury to levels that meet landfill standards. mdpi.com The immobilization rates for various heavy metals can reach over 98%. mdpi.com The use of SDDC in this application is considered a simple, effective, and low-cost method for the safe disposal of hazardous fly ash.

Agricultural Sector Applications

In the agricultural sector, various forms of this compound are utilized for crop protection due to their biocidal properties.

This compound-based compounds are formulated as broad-spectrum protectant fungicides. chem.gardennih.govresearchgate.net These fungicides are not absorbed by the plant but form a protective barrier on the plant's surface to prevent fungal infections. chem.gardenatamanchemicals.com For this reason, they must be applied before a potential infection occurs. chem.gardenresearchgate.net

Salts such as potassium this compound (KDMDC) and zinc this compound (ziram) are effective against a wide range of fungal diseases. chem.gardenresearchgate.netatamanchemicals.com These include early and late blights, downy mildew, anthracnose, grey mold, and various leaf spots and blights. chem.garden They are used on a variety of crops, including fruits, vegetables, cereals, and ornamentals. chem.gardenatamanchemicals.com

The efficacy of these fungicides is dependent on the specific formulation and concentration. chem.garden They are typically applied as foliar sprays, and thorough coverage of the plant surfaces is essential for effective disease control. chem.garden

Table 2: Fungal Diseases Controlled by this compound Fungicides

Disease Affected Crops
Early and Late Blights Tomatoes, potatoes, peppers chem.garden
Downy Mildew Grapes, cucurbits (cucumbers, melons, squash), lettuce chem.garden
Anthracnose Beans, grapes, avocados chem.garden
Grey Mold (Botrytis) Strawberries, grapes, flowers chem.garden
Leaf Spots and Blights Cereals, turfgrass, ornamentals chem.garden

Beyond their fungicidal properties, dimethyldithiocarbamates also serve as pesticides, including insecticides. riverlandtrading.commade-in-china.comunilongindustry.comatamanchemicals.com Sodium this compound, for example, is used in agriculture to control pests on crops and in the soil. riverlandtrading.com It is also used as an intermediate in the production of other pesticides. made-in-china.comatamanchemicals.com Some formulations have a repellent effect on certain animals, such as beetles, rats, rabbits, and deer, and can be used to protect fruit tree nurseries.

Polymer and Rubber Industry Contributions

Dimethyldithiocarbamates are important additives in the polymer and rubber industry, primarily functioning as accelerators for the vulcanization process.

The vulcanization process involves cross-linking polymer chains to improve the elasticity and durability of rubber. vanderbiltchemicals.com this compound derivatives, particularly zinc this compound (ZDMC), are used as ultra-accelerators in this process. vanderbiltchemicals.comrichon-chem.comspecialchem.com They significantly increase the rate of vulcanization when used with sulfur-based cure systems. wrchem.com

These accelerators are suitable for a variety of natural and synthetic rubbers, including styrene-butadiene rubber (SBR), nitrile rubber (NBR), and ethylene (B1197577) propylene diene monomer (EPDM) rubber. vanderbiltchemicals.comrichon-chem.com Their use allows for vulcanization to occur at lower temperatures and in a shorter amount of time. specialchem.com

In addition to their role as accelerators, some dimethyldithiocarbamates, such as sodium this compound, are used as polymerization terminators or inhibitors in the production of synthetic rubbers like SBR. atamanchemicals.comataman-chemicals.com This helps to control the polymerization reaction and achieve the desired polymer properties.

Function as a Vulcanization Accelerator

Dimethyldithiocarbamates are a class of ultra-accelerators used in the vulcanization of rubber, a process that involves cross-linking polymer chains to improve elasticity and strength. vanderbiltchemicals.com They are known for their fast cure rates and low-temperature activity. richon-chem.com Various metal salts of dimethyldithiocarbamic acid are employed, each offering specific properties.

Zinc this compound (ZDMC): This is a fast-curing primary or secondary ultra-accelerator for natural rubber (NR), styrene-butadiene rubber (SBR), nitrile rubber (NBR), isoprene rubber (IR), and ethylene propylene diene monomer (EPDM) polymers and their latexes. vanderbiltchemicals.com It is suitable for light-colored and brightly colored products and is often used in latex products, self-vulcanizing glues, and adhesives. richon-chem.com

Sodium this compound (SDDC): This salt is utilized as an accelerator in the vulcanization of NR and SBR lattices. atamanchemicals.com

Bismuth this compound (BDMC): BDMC acts as a secondary accelerator that can significantly increase the cure rate when used with primary accelerators like thiazoles or sulfenamides. It is often used in EPDM compounds. wrchem.com

Copper this compound (CDMC): CDMC is suitable for NR, SBR, NBR, isobutylene-isoprene rubber (IIR), and EPDM systems, with particularly good performance in SBR, IIR, and EPDM. richon-chem.com

Dithiocarbamate (B8719985) accelerators are valued for their ability to achieve a high degree of cross-linking at low active temperatures, making them ideal for thin products and room temperature vulcanized items. richon-chem.com

Table 1: this compound Vulcanization Accelerators

Compound Type Common Applications Key Features
Zinc this compound (ZDMC) Primary or Secondary Ultra-Accelerator NR, SBR, NBR, IR, EPDM, latexes, light-colored products Fast-curing
Sodium this compound (SDDC) Accelerator NR and SBR lattices Effective for latex vulcanization
Bismuth this compound (BDMC) Secondary Accelerator EPDM compounds, used with primary accelerators Increases cure rate
Copper this compound (CDMC) Accelerator NR, SBR, NBR, IIR, EPDM systems Better efficiency than some other accelerators

Utilization as a Polymerization Terminator and Inhibitor

This compound compounds are effective in controlling polymerization reactions, acting as either terminators or inhibitors. wikipedia.orgresearchgate.net A polymerization inhibitor is a chemical compound added to a monomer to prevent its self-polymerization. wikipedia.org

Styrene-Butadiene Rubber (SBR) Production: Sodium this compound is used as a termination agent for the polymerization of synthetic latexes in the production of SBR. researchgate.netatamanchemicals.com It also acts as a radical inhibitor in this process. atamanchemicals.com

Inhibition of Vinyl Compounds: Manganese this compound has been used as a polymerization inhibitor for vinyl compounds like acrylic acid and methacrylic acid, which are highly prone to polymerization. google.com It is often used in combination with other inhibitors, such as hydroquinone and molecular oxygen, during the distillation and purification of these monomers to prevent fouling of equipment. google.com Sodium dithiocarbamate has also been noted for its effective polymerization blocking effect in some monomers. longchangchemical.com

These compounds function by reacting with and deactivating the free radicals that propagate the polymerization chain reaction, thus stopping or slowing the process. wikipedia.orglongchangchemical.com

Industrial Biocide and Antimicrobial Agent Roles

The broad-spectrum biocidal activity of dimethyldithiocarbamates makes them valuable in various industrial settings to control the growth of bacteria and fungi. atamanchemicals.com

Applications in Water Systems (Cooling Towers, Paper Mills, Sugar Mills)

Sodium this compound (SDDC) is widely used as a bactericide and fungicide in industrial water systems. atamanchemicals.com

Cooling Towers: It is effective in controlling the growth of microorganisms in industrial recirculating water cooling towers and evaporative condensers. atamanchemicals.com

Paper Mills: SDDC is employed to control microbial growth in the pulp and paper manufacturing process. atamanchemicals.com

Sugar Mills: It is used to manage the growth of microorganisms in both beet and cane sugar mills. atamanchemicals.com

The compound functions as an antifoulant and slimicide in these systems, preventing the buildup of microbial biofilms that can impede operations and cause damage. atamanchemicals.com

Use in Industrial Fluids (Cutting Oils, Adhesives, Paints)

This compound derivatives serve as preservatives and antimicrobial agents in a variety of industrial fluids. atamanchemicals.comnih.gov

Cutting Oils: Sodium this compound is a registered biocide for use in cutting oils to prevent microbial degradation. atamanchemicals.comatamanchemicals.com

Adhesives: It is used as a preservative in adhesives and is approved as an indirect food additive for use as a component of adhesives. atamanchemicals.comnih.gov

Paints: Zinc-dimethyldithiocarbamate has been used as an antifungal agent in the coatings industry. google.com Sodium this compound also acts as an antimicrobial agent in paints. nih.gov

Role as a Corrosion Inhibitor

Dithiocarbamate compounds have demonstrated effectiveness as corrosion inhibitors for various metals in acidic and saline environments. researchgate.netscientific.netbohrium.com They function by adsorbing onto the metal surface, forming a protective film that prevents contact with the corrosive medium. researchgate.netiaea.org

Mild Steel: Ammonium (2,4-dimethylphenyl)-dithiocarbamate has been investigated as a corrosion inhibitor for mild steel in hydrochloric acid solution, showing high efficiency by adsorbing on the surface through both physical and chemical means. researchgate.netiaea.org

Aluminum Alloys: Sodium diethyldithiocarbamate (B1195824) has been shown to be an effective corrosion inhibitor for aluminum alloys in sodium chloride solutions by forming a thin organic film on the alloy's surface. bohrium.comresearchgate.net

General Use: Sodium this compound is generally cited for its application as a corrosion inhibitor. atamanchemicals.comatamanchemicals.com

The presence of heteroatoms like nitrogen and sulfur in the dithiocarbamate structure contributes to their strong adsorption and protective capabilities. researchgate.net

Table 2: Industrial Biocidal and Inhibitor Applications

Application Area Compound Used Function Industry
Water Treatment Sodium this compound Biocide, Fungicide, Algicide Cooling Towers, Paper Mills, Sugar Mills
Industrial Fluids Sodium this compound Biocide, Preservative Metalworking (Cutting Oils), Adhesives
Coatings Zinc this compound Antifungal Agent Paints and Coatings
Corrosion Protection Various Dithiocarbamates Corrosion Inhibitor Metal Finishing, Oil & Gas

Analytical and Materials Science Applications

The strong metal-binding characteristic of this compound makes it a useful tool in analytical chemistry and materials science. atamanchemicals.com

Analytical Reagent: this compound has been extensively used as an analytical reagent for the detection and quantification of metals like copper and nickel. atamanchemicals.com It is suitable for the enrichment and isolation of trace metals from samples. For instance, metals can be extracted from a solution using this compound and then directly analyzed by atomic absorption spectroscopy. atamanchemicals.com The analysis of sodium this compound itself can be performed using techniques like High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD). analytice.com

Heavy Metal Precipitation: In materials science and environmental applications, sodium this compound is widely used as a heavy metal precipitant or chelating agent. researchgate.netepa.gov It is employed to remove heavy metals from industrial wastewater streams and fly ash from waste incineration by forming stable, insoluble metal-dithiocarbamate complexes. researchgate.netatamanchemicals.comwaterspecialists.biz This ability to chelate with various metal ions simultaneously makes it an effective agent for water purification and waste treatment processes. atamanchemicals.com

Use as an Analytical Reagent for Metal Detection

This compound serves as a crucial reagent in analytical chemistry for the separation and quantification of metal ions. junbangchemical.com Its ability to form distinctly colored complexes with numerous metal ions makes it particularly suitable for spectrophotometric analysis. junbangchemical.com This chelating property is also employed to pre-concentrate trace metals from environmental samples, enhancing the sensitivity of analytical techniques. nih.gov

The dithiocarbamate group in the molecule can chelate with metal ions, a foundational principle for its application in metal extraction and analytical chemistry. junbangchemical.com For instance, it can be used to determine the concentration of copper, nickel, and cobalt ions in a solution. junbangchemical.com Dithiocarbamate compounds have been utilized to concentrate lead (Pb), cadmium (Cd), copper (Cu), and manganese (Mn) prior to their determination by flame atomic absorption spectrophotometry (FAAS). nih.gov The efficiency of metal chelation can be influenced by the specific type of dithiocarbamate used. nih.gov

The following table summarizes the application of this compound and related dithiocarbamates in the detection of various metal ions.

Metal IonAnalytical ApplicationReference
Copper (Cu)Spectrophotometric analysis, Pre-concentration junbangchemical.comnih.gov
Nickel (Ni)Spectrophotometric analysis junbangchemical.com
Cobalt (Co)Spectrophotometric analysis junbangchemical.com
Lead (Pb)Pre-concentration for FAAS nih.gov
Cadmium (Cd)Pre-concentration for FAAS nih.gov
Manganese (Mn)Pre-concentration for FAAS nih.gov

Precursor in the Synthesis of Novel Metal Complexes and Materials (e.g., Iron Sulfide (B99878) Nanocrystals)

This compound complexes are extensively used as single-source precursors (SSPs) for the synthesis of nanoscale metal sulfides. nih.govmdpi.comacs.org This method is advantageous as it allows for precise control over the stoichiometry of the resulting nanomaterials. acs.org The thermal decomposition of these well-defined molecular species, which contain pre-formed metal-sulfur bonds, leads to the formation of nanodimensional metal sulfides. acs.org

A significant area of research has been the synthesis of iron sulfide nanocrystals. mdpi.commdpi.com By carefully selecting the iron-dithiocarbamate precursor and controlling the reaction conditions, such as the solvent and temperature, it is possible to tune the phase and morphology of the resulting iron sulfide nanoparticles. mdpi.com For example, the thermal decomposition of an iron(III) this compound complex in oleylamine can yield greigite (Fe₃S₄) nanosheets, while dry heating can produce troilite (FeS). mdpi.com

The synthesis of iron sulfide nanoparticles from iron(II) dithiocarbamate complexes has been shown to produce different crystalline phases, including pyrrhotite and troilite, with varying particle shapes such as rod-like and spherical. mdpi.com The choice of the organic groups attached to the dithiocarbamate ligand can also influence the crystalline phase of the resulting iron sulfide nanoparticles. mdpi.com These synthesis methods often employ high-boiling point coordinating solvents like oleylamine, octadecylamine (ODA), or trioctylphosphine oxide (TOPO) to act as capping agents, which control the growth and prevent aggregation of the nanocrystals. mdpi.comresearchgate.netfrontiersin.orgnih.gov

The table below details the synthesis of iron sulfide nanocrystals from this compound precursors and the resulting material properties.

PrecursorSynthesis ConditionsResulting MaterialNanocrystal PhaseMorphologyReference
[Fe(S₂CNEt₂)₃]Thermolysis in oleylamine at 280 °CIron Sulfide NanoparticlesGreigite (Fe₃S₄)Nanosheets mdpi.com
[Fe{S₂C(N-p-MeC₆H₄)₂}₃]Decomposition in oleylamineIron Sulfide NanoparticlesGreigite (Fe₃S₄)Nanoparticles mdpi.com
[Fe{S₂C(N-p-MeC₆H₄)₂}₃]Dry heating at 450 °CIron SulfideTroilite (FeS)Large agglomerates mdpi.com
Fe(II) this compoundThermolysis in oleic acid/octadecylamine at 180 °CIron Sulfide NanoparticlesPyrrhotiteRod-like and spherical mdpi.com

Role in Mineral Processing

Sodium this compound (SDDC) is a widely utilized reagent in the mining industry, primarily as a collector in the froth flotation of sulfide ores. junbangchemical.commade-in-china.com Flotation is a process for concentrating minerals from ores by rendering the desired mineral hydrophobic while the gangue (unwanted rock) remains hydrophilic. google.com SDDC demonstrates a strong affinity for sulfide minerals of metals such as copper, lead, and zinc. junbangchemical.com It adsorbs onto the surface of these minerals, which increases their hydrophobicity and enhances their ability to attach to air bubbles and float to the surface of the flotation cell, where they can be collected. junbangchemical.comgoogle.com

In addition to its role as a collector, this compound is employed in hydrometallurgical processes. For instance, in the purification of zinc sulfate (B86663) solutions during zinc smelting, it is used as a selective extractant for cobalt. made-in-china.com This selective complexation of cobalt by SDDC allows for its separation from zinc, which is crucial for achieving the required purity of the final zinc product and also enables the recovery of cobalt as a valuable byproduct. made-in-china.com

The applications of sodium this compound in mineral processing are summarized in the table below.

ApplicationProcessTarget Minerals/MetalsMechanism of ActionReference
CollectorFroth FlotationCopper, Lead, and Zinc SulfidesAdsorbs on mineral surface, increasing hydrophobicity junbangchemical.commade-in-china.com
Selective ExtractantHydrometallurgy (Zinc Smelting)CobaltForms a stable complex with cobalt, facilitating its separation from zinc made-in-china.com

Q & A

Q. What are the standard synthetic routes for sodium dimethyldithiocarbamate and its metal complexes?

Sodium this compound is typically synthesized via the reaction of carbon disulfide (CS₂) with dimethylamine in an alkaline medium (e.g., NaOH). Metal complexes are formed by reacting the sodium salt with metal salts (e.g., Ni²⁺, Co²⁺) under controlled pH and stoichiometric conditions. For example, the synthesis of nickel(II) this compound involves refluxing the ligand with NiCl₂·6H₂O in ethanol, followed by crystallization . Key parameters include solvent choice (polar aprotic solvents enhance yield) and inert atmosphere to prevent oxidation.

Q. Which spectroscopic and structural characterization techniques are essential for analyzing this compound compounds?

  • FTIR Spectroscopy : Identifies dithiocarbamate vibrational modes (C–S, C–N stretches at ~950–1100 cm⁻¹) .
  • UV-Vis Spectroscopy : Detects ligand-to-metal charge transfer (LMCT) bands in metal complexes .
  • X-ray Crystallography : Resolves molecular geometry, bond lengths, and coordination modes (e.g., Ni[S₂CN(CH₃)₂]₂ exhibits a square-planar structure) .
  • NMR : Confirms ligand purity and metal complex formation via shifts in proton environments .

Q. What safety protocols are critical when handling this compound derivatives?

  • Use fume hoods to mitigate exposure to CS₂, a volatile byproduct .
  • Wear PPE (gloves, lab coats) to prevent dermal contact, as some derivatives are irritants.
  • Store compounds in airtight containers under nitrogen to avoid degradation .

Q. How do reaction conditions influence the stability of this compound metal complexes?

Stability is pH-dependent: acidic conditions promote ligand protonation and metal dissociation. Elevated temperatures accelerate decomposition. Chelation strength varies with metal ion (e.g., Ni²⁺ forms more stable complexes than Zn²⁺) .

Advanced Research Questions

Q. How can computational methods enhance the design of this compound-based metal recovery systems?

Density functional theory (DFT) calculates binding energies and predicts selectivity for target metals (e.g., Co²⁺ vs. Mn²⁺ in slag leachates). Molecular dynamics simulations model solvent effects on precipitation efficiency . Experimental validation involves comparing computed affinity trends with batch adsorption tests at varying pH and ligand concentrations .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Reproducibility Checks : Validate assays across multiple cell lines (e.g., A2780 vs. SKOV3 for cisplatin resistance) .
  • Dose-Response Studies : Differentiate between cytotoxic and sub-toxic thresholds (e.g., IC₅₀ determination in C. elegans) .
  • Metabolite Analysis : Track degradation products (e.g., CS₂, methyl derivatives) that may confound results .

Q. How can researchers optimize this compound ligands for selective metal ion recovery from complex matrices?

  • pH Modulation : Adjust solution pH to favor target metal chelation (e.g., Co²⁺ precipitation at pH 5–6) .
  • Ligand Functionalization : Introduce substituents (e.g., pyridyl groups) to enhance metal specificity .
  • Competitive Binding Assays : Compare selectivity in multi-ion systems using ICP-MS or voltammetry .

Q. What advanced analytical techniques are suitable for studying environmental degradation pathways of dimethyldithiocarbamates?

  • GC-MS : Quantifies CS₂ and methyl metabolites in soil/water samples .
  • HPLC-UV : Monitors parent compound degradation kinetics .
  • Stable Isotope Probing : Traces carbon-sulfur mineralization in microbial communities .

Q. How do solvent interactions affect the crystallization and purity of this compound complexes?

Polar solvents (e.g., DMSO) stabilize ionic intermediates but may co-crystallize, requiring Soxhlet extraction for purity. Non-polar solvents (e.g., hexane) yield slower crystallization, favoring larger single crystals for diffraction studies . Solvent choice also impacts ligand solubility and metal-ligand stoichiometry .

Q. What ethical and methodological considerations apply to AI-driven data analysis in this compound research?

  • Bias Mitigation : Cross-validate AI-predicted reaction pathways with experimental data to avoid overfitting .
  • Data Transparency : Document training datasets and algorithmic parameters for reproducibility .
  • Human Oversight : Combine AI tools (e.g., automated literature reviews) with expert validation to resolve conflicting interpretations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.